molecular formula C31H25Cl2N3O2 B1674022 2-chloro-N-[3-[[4-(3-chlorophenyl)phenyl]methyl]-4-oxo-2-propylquinazolin-6-yl]benzamide CAS No. 570373-45-4

2-chloro-N-[3-[[4-(3-chlorophenyl)phenyl]methyl]-4-oxo-2-propylquinazolin-6-yl]benzamide

Cat. No. B1674022
M. Wt: 542.5 g/mol
InChI Key: FFCSFKNIGKSNHT-UHFFFAOYSA-N
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Description

This compound is a potent, selective Hedgehog (Hh) signalling pathway inhibitor being developed for the treatment of various cancers . It is also the major degradation product of CCU (1- (2-chlorobenzoyl)-3- (4-chlorophenyl) urea), a new insect growth regulator .


Chemical Reactions Analysis

The compound undergoes room temperature Pd-mediated hydrodehalogenations with KF and polymethylhydrosiloxane (PMHS) to yield benzamide. It also undergoes reduction with NaBH4 in diglyme at 162°C to yield 2-chlorobenzonitrile .

Future Directions

The compound is being developed for the treatment of various cancers . It is also the major degradation product of CCU (1- (2-chlorobenzoyl)-3- (4-chlorophenyl) urea), a new insect growth regulator . Therefore, future research could focus on improving its efficacy and safety profile for these applications.

properties

CAS RN

570373-45-4

Product Name

2-chloro-N-[3-[[4-(3-chlorophenyl)phenyl]methyl]-4-oxo-2-propylquinazolin-6-yl]benzamide

Molecular Formula

C31H25Cl2N3O2

Molecular Weight

542.5 g/mol

IUPAC Name

2-chloro-N-[3-[[4-(3-chlorophenyl)phenyl]methyl]-4-oxo-2-propylquinazolin-6-yl]benzamide

InChI

InChI=1S/C31H25Cl2N3O2/c1-2-6-29-35-28-16-15-24(34-30(37)25-9-3-4-10-27(25)33)18-26(28)31(38)36(29)19-20-11-13-21(14-12-20)22-7-5-8-23(32)17-22/h3-5,7-18H,2,6,19H2,1H3,(H,34,37)

InChI Key

FFCSFKNIGKSNHT-UHFFFAOYSA-N

SMILES

CCCC1=NC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C(=O)N1CC4=CC=C(C=C4)C5=CC(=CC=C5)Cl

Canonical SMILES

CCCC1=NC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C(=O)N1CC4=CC=C(C=C4)C5=CC(=CC=C5)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

FR20;  FR-20;  FR 20; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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